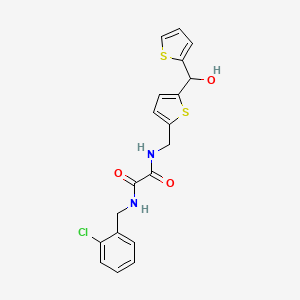
N1-(2-chlorobenzyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-chlorobenzyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H17ClN2O3S2 and its molecular weight is 420.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-chlorobenzyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide family, characterized by its complex structure which combines a chlorobenzyl group with thiophene moieties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar structural characteristics exhibit significant antimicrobial properties. The presence of thiophene rings is often associated with enhanced antibacterial and antifungal activities due to their ability to disrupt microbial membranes or inhibit essential enzymes.
-
Anticancer Properties :
- Research into related oxalamides has indicated potential anticancer effects. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways.
-
Enzyme Inhibition :
- The compound's structure suggests it may interact with specific enzymes, potentially inhibiting their activity. This could be particularly relevant in the context of diseases where enzyme dysregulation plays a critical role, such as cancer and metabolic disorders.
The proposed mechanism of action for this compound involves:
- Binding Affinity : The chlorobenzyl group enhances lipophilicity, potentially improving cellular uptake and interaction with biological targets.
- Molecular Interactions : The thiophene moieties may participate in π–π stacking interactions with nucleic acids or proteins, influencing their function.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial activity of similar oxalamide compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with thiophene rings displayed higher activity compared to controls, suggesting a promising avenue for developing new antibiotics.
-
Anticancer Research :
- In vitro studies on cancer cell lines (e.g., MCF7 and HepG2) demonstrated that derivatives of oxalamides could reduce cell viability significantly at low concentrations, highlighting their potential as anticancer agents.
-
Enzyme Interaction Analysis :
- Investigations into enzyme inhibition revealed that certain oxalamides could effectively inhibit alkaline phosphatase activity, which is crucial in various physiological processes and disease states.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-14-5-2-1-4-12(14)10-21-18(24)19(25)22-11-13-7-8-16(27-13)17(23)15-6-3-9-26-15/h1-9,17,23H,10-11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSOYYSVVDNRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














